molecular formula C9H13NS B13342994 2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

Cat. No.: B13342994
M. Wt: 167.27 g/mol
InChI Key: SWRKHTQAUZSFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves the reaction of cyclopentanone with sulfur and an amine source under specific conditions. One common method involves the use of ethyl cyanoacetate and sulfur in the presence of a base such as morpholine. The reaction is carried out in methanol at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or halogen groups onto the thiophene ring .

Scientific Research Applications

2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

InChI

InChI=1S/C9H13NS/c1-2-7-9(10)6-4-3-5-8(6)11-7/h2-5,10H2,1H3

InChI Key

SWRKHTQAUZSFGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(S1)CCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.